Vanillinbananin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16O8 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |
InChI Key |
HEBOXBAVJPCGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Origin of Product |
United States |
Structural Foundation and Chemical Derivatization of Vanillinbananin
Structural Distinctiveness of Vanillinbananin within the Bananin (B12415578) Class
This compound, also known as 1-(4-hydroxy-3-methoxyphenyl)-2,8,9-trioxaadamantane-3,5,7-triol, is distinguished from other bananins by the specific aromatic group attached to the trioxa-adamantane core. researchgate.net While the parent compound, bananin, features a pyridoxal (B1214274) group, this compound incorporates a vanillyl group. nih.govnih.gov This substituent is derived from vanillin (B372448), which imparts a 4-hydroxy-3-methoxyphenyl group to the molecule. researchgate.net
Other derivatives within the bananin class include iodobananin (B12414095) and eubananin (B12423074), each with their own unique substitutions that differentiate them from this compound and influence their chemical properties. nih.govnih.gov The nature of the aromatic aldehyde used in the synthesis dictates the final structure of the bananin derivative. nih.gov
Table 1: Comparison of this compound with other Bananin Derivatives
| Compound Name | Key Distinguishing Substituent |
| This compound | 4-hydroxy-3-methoxyphenyl group |
| Bananin | Pyridoxal group |
| Iodobananin | Iodinated pyridoxal group |
| Eubananin | Eugenol-derived group |
This table highlights the key structural differences between this compound and other selected bananin derivatives.
Synthetic Approaches and Modifications of Bananin Derivatives
The synthesis of bananin derivatives is achieved through a cyclo-condensation reaction. nih.gov This process involves the reaction of phloroglucinol (B13840), which likely exists in its triketo tautomeric form, with an aromatic aldehyde. nih.gov The reaction can be catalyzed by either acid or base, with the choice of catalyst depending on the stability of the aldehyde. For the synthesis of this compound, alkaline catalysis is employed. nih.gov
Cyclo-condensation Pathways for Bananin Maturation
The formation of the trioxa-adamantane cage is a key driving force for the synthesis of bananins. nih.gov This reaction is a type of aldol (B89426) condensation, where the enolate of phloroglucinol (in its triketo form) attacks the carbonyl group of the aromatic aldehyde. pressbooks.pub This is followed by a series of intramolecular condensation and cyclization steps, ultimately leading to the highly symmetric and stable trioxa-adamantane-triol cage system. nih.govpressbooks.pub The reaction pathway involves the formation of new carbon-carbon and carbon-oxygen bonds to construct the intricate cage structure.
Role of 1,5,7-triol Hydroxy Groups in Poly-condensation
A notable characteristic of bananins, including this compound, is the tendency of their 1,5,7-triol hydroxy groups to undergo poly-condensation after the initial synthesis. researchgate.net This process involves the formation of ether linkages between individual bananin molecules, leading to the creation of high-molecular-weight polymers. researchgate.net This poly-condensation is responsible for the observation that synthesized bananins often appear as brown to black colored powders. researchgate.net While these polymeric materials can exhibit irregular NMR spectra, the monomeric form of the bananin can be reconstituted in aqueous environments such as cell culture media. researchgate.net
Structure-Activity Relationship (SAR) Studies of Bananin Derivatives
Structure-activity relationship (SAR) studies on bananin derivatives have provided insights into how their structural features influence their biological activities. The inhibitory effects of several bananins, including this compound, on the ATPase and helicase activities of the SARS coronavirus (SARS-CoV) helicase have been investigated. nih.govnih.gov
Research has shown that this compound is an effective inhibitor of the SARS-CoV helicase ATPase activity, with a reported IC50 value of 0.68 μM. nih.gov This indicates a potent inhibitory effect. Interestingly, the absence of a nitrogen-containing heterocycle in this compound, unlike in the parent compound bananin, demonstrates that this feature is not an absolute requirement for inhibitory activity. nih.gov
Comparative studies have revealed that modifications to the aromatic substituent have a significant impact on the inhibitory potency. For instance, iodobananin exhibited even stronger inhibition of the ATPase activity with an IC50 of 0.54 μM, while the parent compound bananin had an IC50 of 2.3 μM. nih.gov These findings suggest that the electronic and steric properties of the substituent on the trioxa-adamantane core play a crucial role in the interaction with the viral enzyme. nih.gov The data indicates that reducing steric hindrance around the aromatic ring can be important for effective inhibition of the SARS-CoV helicase. nih.gov
Table 2: Inhibitory Activity of Bananin Derivatives against SARS-CoV Helicase
| Compound | ATPase IC50 (μM) | Helicase IC50 (μM) |
| This compound | 0.68 | 7.0 |
| Bananin | 2.3 | 3.0 |
| Iodobananin | 0.54 | 2.7 |
| Eubananin | 2.8 | 6.5 |
This table presents the 50% inhibitory concentrations (IC50) of this compound and other bananin derivatives against the ATPase and helicase activities of the SARS-CoV helicase, as reported in scientific literature. nih.govnih.govscienceopen.com
Molecular Mechanisms of Antiviral Action for Vanillinbananin
Inhibition of Viral Helicase Activity
A primary mechanism of Vanillinbananin's antiviral action is its potent inhibition of viral helicase, an essential enzyme for viral RNA replication. nih.govhkmj.org This inhibition disrupts the virus's ability to unwind its genetic material, a critical step for its propagation.
Targeting SARS Coronavirus (SCV) Helicase Enzymatic Function
Research has shown that this compound is an effective inhibitor of the SARS Coronavirus (SCV) helicase. nih.gov Along with other bananin (B12415578) derivatives like bananin, iodobananin (B12414095), and eubananin (B12423074), this compound significantly curtails the enzymatic functions of the SCV helicase. nih.govnih.gov This inhibitory action is crucial as the helicase is a prime target for antiviral drug development due to its conserved role in viral replication. hkmj.orgresearchgate.net
Allosteric Inhibition of nsp13 ATPase/NTPase Activity
The SCV helicase, also known as nsp13, possesses ATPase/NTPase activity that provides the energy for unwinding nucleic acids. digitellinc.com this compound has been identified as a potent inhibitor of this ATPase activity. nih.gov Studies indicate that the inhibition is noncompetitive with respect to both ATP and nucleic acid, suggesting that this compound binds to an allosteric site on the helicase. nih.govresearchgate.net This means it does not compete with the natural substrates (ATP and RNA) at their binding sites but rather binds to a different location on the enzyme, changing its shape and reducing its activity. nih.govdigitellinc.com This allosteric inhibition is a key aspect of its mechanism, offering a potential advantage in drug design. digitellinc.comnih.gov
Kinetic Analysis of Helicase Inhibition
Kinetic studies have provided quantitative insights into this compound's inhibitory effects. In ATPase assays, this compound exhibited strong inhibition of the SCV helicase with a half-maximal inhibitory concentration (IC50) value of 0.68 μM. nih.gov This places it among the more potent inhibitors in the bananin series, with iodobananin showing a slightly lower IC50 of 0.54 μM. nih.gov The trend of inhibition observed in ATPase activity was consistent with the inhibition of the helicase's duplex-unwinding activity, although typically at slightly higher concentrations. nih.gov
Table 1: Inhibition of SCV Helicase ATPase Activity by Bananin Derivatives
| Compound | ATPaseIC50 (μM) |
|---|---|
| Iodobananin | 0.54 |
| This compound | 0.68 |
| Bananin | 2.3 |
| Eubananin | 2.8 |
| Ansabananin | Little to no inhibition |
Data sourced from studies on the inhibition of the ATPase activity of the SCV helicase. nih.gov
Interference with Viral Entry Mechanisms
Beyond inhibiting viral replication within the cell, this compound also demonstrates the ability to interfere with the initial stages of infection by preventing the virus from entering host cells.
Blockade of Dengue Virus Type 2 (DENV-2) Entry into Host Cells
Research has indicated that this compound can block the entry of Dengue Virus Type 2 (DENV-2) into host cells (Vero cells). researchgate.net The entry of DENV into a host cell is a complex process that typically involves the virus binding to cell surface receptors and being taken into the cell through endocytosis. nih.govresearchgate.netyoutube.com By inhibiting this entry, this compound effectively stops the infection before it can begin.
Modulation of Endosome Vacuole Acidification
The mechanism behind the blockade of DENV-2 entry appears to be the inhibition of endosome vacuole acidification. researchgate.net After a virus like Dengue enters a cell via an endosome, the endosome must become acidified to trigger the fusion of the viral membrane with the endosomal membrane, releasing the viral genome into the cytoplasm. researchgate.netyoutube.comnih.gov this compound's ability to inhibit this acidification process is similar to the action of known V-ATPase inhibitors like concanamycin (B1236758) A. researchgate.netnih.gov By preventing the necessary drop in pH within the endosome, this compound traps the virus, preventing its genetic material from reaching the cellular machinery needed for replication. researchgate.netnih.gov
Comparative Analysis with Known Endosomal Acidification Inhibitors (e.g., Concanamycin A)
A key antiviral strategy of this compound, particularly against DENV-2, is the inhibition of endosomal acidification. This mechanism is comparable to that of well-characterized inhibitors like Concanamycin A. Endosomal acidification is a critical step for the entry of many enveloped viruses into the host cell cytoplasm. Following endocytosis, a drop in the endosomal pH is required to trigger conformational changes in viral envelope proteins, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome.
Concanamycin A is a macrolide antibiotic that acts as a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). cellsignal.com These proton pumps are responsible for acidifying various intracellular compartments, including endosomes and lysosomes. scbt.comnih.gov By binding to the V-ATPase complex, Concanamycin A obstructs the transport of protons, thereby preventing the decrease in pH within these organelles. scbt.comnih.gov This action effectively halts the pH-dependent fusion process of viruses that rely on this entry pathway. biocrick.com
This compound is reported to employ a similar strategy by blocking the acidification of the endosome vacuole, thus preventing DENV-2 entry into host cells. This mode of action places this compound in the category of endosomal acidification inhibitors. While the precise molecular target of this compound within the V-ATPase complex has not been as extensively detailed as that of Concanamycin A, its functional outcome is analogous: the disruption of the cellular machinery that viruses co-opt for entry. The table below provides a comparative overview of the inhibitory actions of this compound and Concanamycin A.
| Feature | This compound | Concanamycin A |
| Primary Target | Endosomal Acidification | Vacuolar-type H+-ATPase (V-ATPase) cellsignal.com |
| Mechanism | Blocks acidification of the endosome vacuole | Potent and specific inhibitor of V-ATPase proton pump activity scbt.com |
| Effect on Virus | Inhibition of DENV-2 entry | Blocks pH-dependent viral fusion and entry biocrick.com |
Intracellular Processes Targeted by this compound
The antiviral activity of this compound is not limited to the inhibition of endosomal acidification. It also targets other critical intracellular processes, demonstrating a multi-faceted approach to disrupting viral life cycles.
Inhibition of Processes Critical for Viral Replication
Beyond its effects on viral entry, this compound has been shown to directly inhibit viral replication machinery. In studies involving the SARS Coronavirus, this compound was identified as a potent inhibitor of the SCV helicase. Helicases are essential enzymes that unwind viral nucleic acids (RNA or DNA), a process that is fundamental for viral genome replication and transcription.
This compound, along with its parent compound Bananin and other derivatives like Iodobananin, effectively inhibits both the ATPase and helicase activities of the SCV helicase. The inhibition of ATPase activity is particularly noteworthy, as helicases rely on the energy from ATP hydrolysis to unwind nucleic acid duplexes. This compound exhibited strong inhibition of the SCV helicase's ATPase activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.68 μM. This direct targeting of a key viral enzyme showcases a clear mechanism for halting viral replication post-entry.
The following table summarizes the inhibitory concentrations of this compound and related compounds against the ATPase activity of the SARS-CoV helicase.
| Compound | ATPaseIC₅₀ (μM) |
| Iodobananin | 0.54 |
| This compound | 0.68 |
| Bananin | 2.3 |
| Eubananin | 2.8 |
Differentiation from Viral Entry Inhibition
The diverse mechanisms of this compound highlight its ability to act at different stages of a viral infection, distinguishing its activity from compounds that solely block viral entry. While it does inhibit the entry of DENV-2 by preventing endosomal acidification, its action against SARS-CoV illustrates a different strategy.
Studies on the parent compound, Bananin, in the context of SARS-CoV infection, suggest that it does not primarily inhibit the viral entry process. Instead, its efficacy is attributed to the inhibition of key intracellular processes that are crucial for viral replication. This is supported by experiments showing that the timing of drug administration relative to viral infection impacts its effectiveness, with stronger inhibition observed when the drug is present after the virus has entered the cell. This points towards a mechanism targeting intracellular replication steps, such as the helicase activity, rather than the initial attachment or entry into the host cell.
Therefore, this compound's antiviral profile can be characterized by its dual-action capability:
For certain viruses like DENV-2 , it acts as an entry inhibitor by disrupting a necessary cellular process (endosomal acidification).
For other viruses like SARS-CoV , it functions as a replication inhibitor by directly targeting a vital viral enzyme (helicase).
This ability to interfere with distinct intracellular viral processes underscores the compound's potential as a broad-spectrum antiviral agent.
In Vitro Antiviral Efficacy and Spectrum of Vanillinbananin
Efficacy Against SARS Coronavirus (SCV) in Cellular Systems
Vanillinbananin has been identified as a potent inhibitor of the SARS Coronavirus (SCV) helicase, a crucial enzyme for viral replication. researchgate.net Its efficacy is attributed to the inhibition of the enzyme's ATPase and helicase activities.
Inhibition Concentration (IC50) Values for ATPase and Helicase Activities
In enzymatic assays, this compound demonstrated significant inhibition of the ATPase activity of the SCV helicase with a half-maximal inhibitory concentration (IC50) value of 0.68 μM. researchgate.net While the inhibition of helicase activity occurred at slightly higher concentrations, the trend of potent inhibition was consistent. researchgate.net The inhibitory action of this compound and other bananins is believed to be noncompetitive with respect to both ATP and nucleic acids, suggesting they bind to a site distinct from the highly conserved ATP and nucleic acid binding sites.
Comparison of this compound Potency with Other Bananins
Studies comparing various bananin (B12415578) derivatives have highlighted the potent activity of this compound. Its ATPase IC50 value of 0.68 μM indicates stronger inhibition compared to the parent compound, bananin, which has an IC50 of 2.3 μM. researchgate.net this compound and Iodobananin (B12414095) (IC50 of 0.54 μM) were the most effective inhibitors of SCV helicase's ATPase activity among the tested compounds, which also included eubananin (B12423074) (IC50 of 2.8 μM). researchgate.net This suggests that modifications to the bananin structure can significantly influence its antiviral potency.
Table 1: ATPase Inhibition (IC50) of Bananin Derivatives Against SARS-CoV Helicase
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.68 |
| Iodobananin | 0.54 |
| Bananin | 2.3 |
| Eubananin | 2.8 |
Efficacy Against Dengue Virus Type 2 (DENV-2) in Cell Culture
This compound has also shown efficacy against Dengue Virus Type 2 (DENV-2), a member of the Flaviviridae family. Its mechanism of action against DENV-2 differs from its activity against SARS-CoV.
Effective Concentration (EC50) to Reduce Viral Yields
In cell culture systems, this compound was found to inhibit DENV-2 replication with a 50% effective concentration (EC50) of 28.8 μM. researchgate.net Research indicates that this compound blocks the entry of DENV-2 into host cells by inhibiting the acidification of endosome vacuoles, a process essential for the virus to release its genetic material into the cytoplasm. researchgate.net
Table 2: Anti-Dengue Virus Type 2 (DENV-2) Activity of this compound
| Compound | EC50 (μM) |
|---|---|
| This compound | 28.8 |
Theoretical Broad-Spectrum Antiviral Potential
The demonstrated activity of this compound and other bananins against viruses from different families suggests a potential for broad-spectrum antiviral efficacy, particularly against RNA viruses.
Implications for Other RNA Viruses (e.g., Flaviviridae, Orthomyxoviridae, Filoviridae)
Theoretical considerations suggest that the bananin class of compounds, including this compound, may have the potential to inhibit the replication of a wide range of RNA viruses. researchgate.net This is based on the conserved nature of viral helicases and other potential viral targets. The families of viruses for which bananins may show inhibitory potential include:
Flaviviridae: Beyond Dengue virus, this family includes other significant pathogens like Yellow Fever virus, West Nile virus, and Zika virus. researchgate.net
Orthomyxoviridae: This family includes influenza viruses, which are a major cause of seasonal epidemics and have pandemic potential. researchgate.net
Filoviridae: This family comprises highly pathogenic viruses such as Ebola virus and Marburg virus, which cause severe hemorrhagic fevers. researchgate.net
Further research is necessary to explore and confirm the antiviral activity of this compound against these and other RNA viruses to fully understand its broad-spectrum potential.
Specificity of Action Against Viral Families and Genera
The antiviral activity of this compound has been observed to be specific, primarily targeting certain viral enzymes essential for replication. Research has demonstrated its efficacy as an inhibitor of the SARS Coronavirus (SCV) helicase, an enzyme crucial for the virus's replication process. nih.gov
This compound belongs to a class of antiviral compounds known as bananins, which are characterized by a trioxa-adamantane moiety linked to a pyridoxal (B1214274) derivative. nih.gov A study investigating the effects of several bananin compounds on the SCV helicase revealed that this compound was a potent inhibitor of the enzyme's ATPase activity. nih.gov The concentration required to inhibit 50% of the ATPase activity (IC50) was found to be 0.68 μM. nih.gov This indicates a high level of specific activity against this viral enzyme.
In the same study, this compound also demonstrated effective inhibition of the SCV helicase's unwinding activity. nih.gov While the specific IC50 for helicase unwinding was not detailed for this compound itself, the class of effective bananins (including bananin, iodobananin, and eubananin alongside this compound) showed significant inhibition. nih.gov
To determine if the inhibitory action was specific to the SCV helicase or a general effect on helicases, the researchers tested bananin against the E. coli DnaB helicase. nih.gov The results showed that even at a high concentration of 250 µM, bananin did not inhibit the bacterial helicase, suggesting that the inhibitory action of the bananin class of compounds, including this compound, is not a general one and exhibits specificity for the viral helicase. nih.gov
The table below summarizes the inhibitory concentration of this compound and related compounds on the ATPase activity of the SARS Coronavirus helicase. nih.gov
| Compound | ATPaseIC50 (μM) |
| Iodobananin | 0.54 |
| This compound | 0.68 |
| Bananin | 1.3 |
| Eubananin | 3.0 |
| Ansabananin | >250 |
| Adeninobananin | >250 |
Methodological Approaches in Vanillinbananin Research
Biochemical Assays for Enzyme Inhibition
Biochemical assays are fundamental in elucidating the direct effects of Vanillinbananin on viral enzymes. These in vitro tests provide quantitative data on the compound's inhibitory potential against specific molecular targets.
The investigation of this compound's effect on the ATPase activity of the SARS Coronavirus (SCV) helicase has been a key area of research. nih.gov The helicase enzyme is crucial for viral replication, and its ATPase function fuels the unwinding of viral nucleic acids.
Researchers have utilized colorimetric assays to measure the inhibition of ATPase activity. nih.gov In these assays, the enzymatic reaction involves the hydrolysis of ATP, which releases a free phosphate (B84403) ion. nih.gov The amount of phosphate released is then quantified, often through the formation of a colored complex with substances like malachite green and ammonium (B1175870) molybdate. semanticscholar.org A decrease in the measured absorbance at a specific wavelength (e.g., 630 nm) indicates a reduction in phosphate release and thus, inhibition of ATPase activity. semanticscholar.org
Studies have demonstrated that this compound is a potent inhibitor of the SCV helicase's ATPase activity. nih.gov Along with its analogue Iodobananin (B12414095), it exhibited the most significant inhibition among a series of tested bananin (B12415578) derivatives. nih.gov The half-maximal inhibitory concentration (IC50) for this compound was determined to be 0.68 μM. nih.gov This strong inhibitory action suggests that this compound effectively interferes with the energy-providing step of the helicase's function. nih.gov Further kinetic studies on the parent compound, bananin, indicated a noncompetitive mode of inhibition with respect to both ATP and nucleic acid, suggesting that this class of inhibitors binds to a site distinct from the active sites for ATP and nucleic acid binding. nih.govsemanticscholar.org
Table 1: Inhibition of SCV Helicase ATPase Activity by Bananin Derivatives
| Compound | ATPase IC50 (μM) |
|---|---|
| This compound | 0.68 |
| Iodobananin | 0.54 |
| Bananin | 2.3 |
| Eubananin (B12423074) | 2.8 |
| Ansabananin | >100 |
| Adeninobananin | >100 |
Data sourced from a study on adamantane-derived bananins as SARS coronavirus helicase inhibitors. nih.gov
To directly measure the impact of this compound on the DNA-unwinding function of a helicase, Fluorescence Resonance Energy Transfer (FRET)-based assays have been employed. nih.gov This method provides a continuous and highly sensitive measurement of helicase activity. researchgate.net
The principle of this assay involves a duplex nucleic acid substrate where one strand is labeled with a fluorophore and the other with a quencher. researchgate.net When the duplex is intact, the proximity of the quencher dampens the fluorescence signal from the fluorophore. researchgate.net Upon the helicase unwinding the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence. researchgate.net The rate of this fluorescence increase is proportional to the helicase's unwinding activity.
Research has shown that this compound is an effective inhibitor of the SCV helicase's unwinding activity, as measured by this FRET-based fluorescent assay. nih.gov The inhibitory trend observed in these assays was similar to that seen in the ATPase activity assays, although slightly higher concentrations of the inhibitors were required. nih.gov
Cell Culture Systems for Antiviral Activity Evaluation
While biochemical assays are crucial for determining direct enzyme inhibition, cell culture systems are essential for evaluating a compound's antiviral activity in a biological context. These systems allow for the assessment of a compound's ability to inhibit viral replication within host cells.
A viral yield reduction assay is a powerful technique used to quantify the production of infectious virus particles from infected cells in the presence of a potential antiviral agent. nih.govcreative-diagnostics.com This assay provides a direct measure of the compound's effectiveness in curtailing the spread of the virus.
The general methodology involves infecting a monolayer of host cells with the virus. nih.govumich.edu The infected cells are then incubated with varying concentrations of the test compound for a period that allows for one or more cycles of viral replication. creative-diagnostics.comumich.edu Following incubation, the supernatant or cell lysate, containing the newly produced progeny viruses, is collected. nih.govcreative-diagnostics.com The quantity of infectious virus in the collected samples is then determined by titrating them on fresh cell monolayers, often through a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay. semanticscholar.orgcreative-diagnostics.com A reduction in the viral titer in the presence of the compound indicates its antiviral activity. ibtbioservices.com
While the broader class of bananins has been shown to inhibit SARS-CoV replication in cell culture, specific data from viral yield reduction assays for this compound is not detailed in the available research. nih.gov The parent compound, bananin, demonstrated an EC50 (half-maximal effective concentration) of less than 10 μM in a cell culture system of SCV. nih.gov
Time-of-addition studies are instrumental in determining the specific stage of the viral life cycle that is targeted by an antiviral compound. nih.govnih.gov By adding the compound at different time points relative to viral infection, researchers can infer its mechanism of action. nih.govbio-protocol.org
In a typical time-of-addition experiment, the antiviral agent is added to cell cultures at various intervals before, during, and after infection with the virus. nih.gov For instance, adding the compound before infection can assess its ability to block viral entry. Adding it at different times post-infection can help determine if it targets replication, assembly, or egress. nih.gov The effectiveness of the inhibitor at each time point is then measured, often by quantifying viral replication. nih.gov By comparing the compound's activity profile to that of reference drugs with known mechanisms of action, the target of the new compound can be identified. nih.gov
For the parent compound bananin, it was noted that adding the drug after viral infection was considerably more effective than adding it before, suggesting that the compound does not inhibit viral entry but rather an intracellular process involved in replication. nih.gov Specific time-of-addition data for this compound is not available in the reviewed literature.
Structural Elucidation Techniques (as applied to mechanism of action)
To understand how a small molecule like this compound inhibits a viral enzyme at the atomic level, structural elucidation techniques are employed. These methods provide high-resolution three-dimensional structures of the enzyme in complex with the inhibitor, revealing the precise binding interactions.
Commonly used techniques in this field include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM). mdpi.comnih.gov X-ray crystallography involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the atomic structure. scitechdaily.com NMR spectroscopy can be used to study the structure and dynamics of the complex in solution. Cryo-EM is particularly useful for large protein complexes and involves flash-freezing the sample and imaging it with an electron microscope. nih.gov
By visualizing the inhibitor bound to its target, researchers can identify the key amino acid residues involved in the interaction. This structural information is invaluable for understanding the mechanism of action and for the rational design of more potent and specific inhibitors. bohrium.com While the inhibitory effects of this compound on the SCV helicase are well-documented, specific studies detailing the structural elucidation of its binding mode are not present in the available literature.
Bioinformatic and Computational Approaches in this compound Research
The exploration of this compound as a potential therapeutic agent has been significantly advanced by bioinformatic and computational methods. These approaches have been instrumental in elucidating its mechanism of action and in the broader context of drug discovery. The primary focus of this research has been on its activity as an antiviral compound, particularly as an inhibitor of the SARS coronavirus (SCV) helicase.
Computational studies have been pivotal in understanding the molecular interactions between the class of bananin derivatives, including this compound, and their viral target. These in silico methods provide a detailed view of the binding modes and the structural basis of inhibition, guiding further experimental validation and drug development efforts.
One of the key findings from in vitro studies is the potent inhibitory effect of this compound on the ATPase activity of the SCV helicase. This experimental result has been complemented by computational analyses aimed at understanding the structural determinants of this inhibition. The table below summarizes the inhibitory activity of this compound and related compounds against the SCV helicase ATPase activity.
| Compound Name | Target Enzyme | IC50 (µM) |
| Bananin | SCV Helicase | 0.5-3 |
| Iodobananin | SCV Helicase | 0.5-3 |
| This compound | SCV Helicase | 0.5-3 |
| Eubananin | SCV Helicase | 0.5-3 |
The primary computational technique employed in the study of this class of compounds has been molecular docking. These simulations have been crucial in identifying the potential binding site and understanding the interactions between the parent compound, bananin, and the SARS-CoV helicase. nih.gov The insights gained from these studies are considered applicable to the entire class of active bananin derivatives, including this compound.
A significant breakthrough in understanding the mechanism of action came from the analysis of bananin-resistant SARS-CoV variants. nih.govnih.gov These resistant variants consistently showed a specific mutation, S259/L, in the helicase protein. nih.govnih.gov This experimental finding provided a critical piece of information for computational biologists to focus their investigations.
Subsequent molecular docking simulations were performed using AutoDock 4.0 to model the interaction between bananin and both the wild-type and the mutated (S259/L) SARS-CoV helicase. nih.gov The key findings from these computational studies are summarized below:
Binding Site Identification : The docking simulations identified a hydrophilic surface pocket around the S259 residue as the binding site for bananin. nih.govnih.gov This site is distant from the enzyme's active sites, suggesting an allosteric mechanism of inhibition. nih.gov
Interaction with Wild-Type Helicase : In the wild-type helicase, bananin was predicted to fit snugly into the surface pocket, allowing for favorable interactions that lead to the inhibition of the enzyme's activity. nih.gov
Effect of the S259/L Mutation : The substitution of serine (S) with the bulkier leucine (B10760876) (L) residue at position 259 was shown to reduce the volume of the binding pocket. nih.govnih.gov
Mechanism of Resistance : The reduced volume of the pocket in the mutated helicase weakens the interaction with bananin, providing a structural explanation for the observed drug resistance. nih.govnih.gov
These computational findings, anchored by experimental data from resistant mutations, have provided a plausible model for the antiviral activity of the bananin class of compounds. While these specific docking studies were detailed for the parent compound "bananin," they offer a robust framework for understanding how this compound exerts its inhibitory effect on the SARS-CoV helicase. The integration of in vitro testing with computational modeling has been a powerful strategy in advancing the understanding of this compound as a potential antiviral agent.
Future Research Directions and Translational Perspectives
Exploration of Additional Viral Targets and Pathological Mechanisms
The established inhibitory actions of Vanillinbananin against the SARS-CoV helicase and DENV-2 entry provide a strong foundation for broader antiviral screening. researchgate.netnih.gov Theoretical considerations and the known mechanisms suggest that the therapeutic window for this compound and other bananins could extend to a wide array of RNA viruses. researchgate.netresearchgate.net Future research should systematically investigate its efficacy against other significant viral families.
Key Research Areas:
Broad-Spectrum Antiviral Profiling: Comprehensive in vitro screening of this compound against a diverse panel of RNA viruses is a critical next step. Based on theoretical potential, this should include viruses from families such as Flaviviridae (e.g., Hepatitis C virus, Yellow Fever virus, Tick-borne encephalitis virus), Orthomyxoviridae (e.g., Influenza A virus H5N1), Filoviridae (e.g., Ebola and Marburg viruses), Paramyxoviridae (e.g., Nipah and Hendra viruses), Bunyaviridae (e.g., Hantaan virus), Arenaviridae (e.g., Lassa virus), and Rhabdoviridae (e.g., Rabies virus). researchgate.netresearchgate.net
Mechanism of Action Studies: For any newly identified susceptible viruses, detailed mechanistic studies will be paramount. It is crucial to determine whether this compound acts via known mechanisms, such as helicase inhibition or blocking endosomal acidification, or through novel pathological pathways. researchgate.netresearchgate.net This exploration could uncover new, broadly applicable antiviral strategies. For instance, investigating its effect on other viral helicases or ion channels would be a logical starting point. researchgate.netresearchgate.net
Host-Factor Interactions: Research should also explore whether this compound modulates host-cell factors that are essential for viral replication. Targeting host dependencies can offer a higher barrier to the development of viral resistance. frontiersin.org
Advanced Structure-Based Drug Design Initiatives
The unique trioxa-adamantane core of this compound presents a scaffold ripe for optimization through structure-based drug design (SBDD). thebiogrid.orgdomainex.co.uk The goal of SBDD is to use high-resolution structural information of the drug-target complex to guide the design of more potent and selective analogues. domainex.co.uknih.gov
Future Initiatives:
High-Resolution Structural Analysis: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its known viral targets, particularly the SARS-CoV helicase (nsp13), is a high-priority objective. researchgate.netmdpi.com This structural data would provide precise insights into the binding mode and key molecular interactions.
Computational Modeling and Simulation: In parallel with experimental structural studies, advanced computational techniques should be employed. Molecular docking and molecular dynamics (MD) simulations can predict binding affinities and the stability of the this compound-target complex, helping to rationalize its inhibitory activity. researchgate.netcardiff.ac.uk These in silico models can be used to screen virtual libraries of novel derivatives before their synthesis, prioritizing compounds with predicted enhanced binding characteristics. nih.gov
Iterative Design and Synthesis: SBDD is an iterative process. nih.gov Insights from structural and computational analyses will guide medicinal chemists in designing and synthesizing new derivatives. These new compounds would then be subjected to biological evaluation, and the results would feed back into the design cycle for further refinement. domainex.co.uk
Investigation into Cellular Permeation and Intracellular Distribution
For an antiviral agent to be effective against intracellular pathogens, it must efficiently cross the cell membrane and reach its target within the cell. google.com While studies indicate that bananins act on intracellular processes, detailed quantitative data on the cellular uptake and distribution of this compound is lacking. nih.gov
Key Research Questions:
Quantification of Cellular Uptake: Studies are needed to quantify the rate and extent of this compound's permeation into relevant host cells (e.g., lung epithelial cells, hepatocytes, immune cells). Techniques such as radiolabeling or advanced mass spectrometry can be employed to measure intracellular concentrations over time.
Subcellular Localization: It is crucial to understand where the compound accumulates within the cell. Does it localize to specific organelles like the endosomes (as suggested by its DENV-2 activity) or the cytoplasm where viral replication of many RNA viruses occurs? researchgate.netresearchgate.net Fluorescence microscopy using a tagged version of this compound or subcellular fractionation studies could provide these answers.
Efflux Pump Interactions: Investigating whether this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein) is important, as these can significantly reduce intracellular drug concentrations and limit efficacy.
Physicochemical Properties and Permeability: Research has indicated that the structures of bananin (B12415578) derivatives are conducive to moderate permeability through the cell membrane. latindex.org Further studies should explore how modifications to the this compound structure affect its physicochemical properties (like lipophilicity and solubility) and, consequently, its ability to cross biological membranes. cardiff.ac.uk
Development of Novel Bananin Derivatives with Enhanced Specificity
While this compound is a promising lead, the development of derivatives with improved properties is a standard and essential part of the drug development pipeline. nih.gov The synthesis of other bananins like iodobananin (B12414095) and eubananin (B12423074) has already shown that modification of the core structure is feasible and can modulate activity. thebiogrid.orgnih.gov
Strategic Approaches:
Structure-Activity Relationship (SAR) Studies: A systematic SAR campaign is needed. This involves synthesizing a library of analogues by modifying the vanillin (B372448) moiety and the trioxa-adamantane-triol core. For example, altering the substituents on the phenyl ring could enhance binding affinity or improve pharmacokinetic properties.
Improving the Selectivity Index: A key goal is to enhance the compound's specificity for viral targets over host cell proteins. acs.org This would increase the selectivity index (the ratio of cytotoxic concentration to effective concentration), leading to a safer therapeutic candidate. researchgate.net Derivatives should be screened for off-target effects, particularly against human helicases and ATPases, to minimize potential toxicity. nih.gov
Targeting Resistant Strains: As with any antiviral, the potential for viral resistance is a concern. Novel derivatives should be tested against viral strains that may develop resistance to the parent compound. Designing derivatives that bind to highly conserved regions of the viral target can help mitigate the emergence of resistance. kaggle.com
Pre-clinical Research Strategies for Antiviral Compound Advancement
Moving a promising compound like this compound from a laboratory "hit" to a clinical candidate requires a structured pre-clinical development program. profil.comals.net This phase aims to provide robust data on efficacy, safety, and pharmacokinetics to justify human trials. profil.com
Essential Pre-clinical Steps:
In Vivo Efficacy Models: Once potent and selective derivatives are identified through in vitro testing, their efficacy must be demonstrated in relevant animal models of viral disease. als.net For example, a lead compound for SARS-CoV-2 would be tested in mouse or hamster models of infection, measuring outcomes like viral load in the lungs and reduction in disease symptoms. nih.gov
Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animals are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov This data is critical for determining a potential dosing regimen for clinical trials.
Toxicology and Safety Pharmacology: Comprehensive toxicology studies must be conducted in accordance with regulatory guidelines. profil.com This involves assessing the potential for acute and chronic toxicity in at least two animal species. Safety pharmacology studies will investigate potential adverse effects on major organ systems like the cardiovascular, respiratory, and central nervous systems.
Formulation Development: An appropriate formulation must be developed to ensure stable and effective delivery of the drug. nih.gov Depending on the target disease, this could be an oral formulation for systemic infections or an inhaled formulation for respiratory viruses. Simple solutions or suspensions are often used for initial pre-clinical evaluations. nih.gov
Q & A
Q. How can researchers determine the IC₅₀ of Vanillinbananin against SARS-CoV helicase ATPase activity in vitro?
To determine the IC₅₀, use a fluorometric ATPase assay with purified SARS-CoV helicase. Prepare a dose-response curve by incubating this compound (0.01–100 μM) with the enzyme and ATP. Measure ATP hydrolysis rates using a coupled enzyme system (e.g., NADH oxidation). Calculate IC₅₀ using nonlinear regression analysis (e.g., GraphPad Prism). Ensure controls include a solvent-only group and a positive inhibitor (e.g., ouabain). This compound's reported IC₅₀ is 0.68 μM . For reproducibility, document reagent purity (≥95%) and assay conditions (pH 7.4, 37°C) as per ’s experimental guidelines .
Q. What experimental controls are essential when assessing this compound’s inhibitory effects on viral helicases?
Include (1) Negative controls: solvent-only (e.g., DMSO) and enzyme-free samples to rule out nonspecific interactions. (2) Positive controls: a known ATPase inhibitor (e.g., DN-F01 with IC₅₀ 11 nM) to validate assay sensitivity. (3) Substrate controls: ATP omission to confirm hydrolysis dependency. Use triplicate measurements to assess intra-assay variability, and repeat experiments across independent batches to ensure consistency. Reference ’s protocols for compound characterization and purity validation .
Q. How should researchers validate this compound’s binding to the Tyr-Met-His (TMH) active site using spectroscopic methods?
Perform infrared (IR) spectroscopy on this compound-TMH complexes in a water-simulated medium. Compare IR frequencies and intensities of hydrogen-bonded regions (e.g., 5285–7357 cm⁻¹ for TMH junctions). Use density functional theory (DFT) to model vibrational modes and correlate with experimental data. For example, this compound exhibits an IR intensity of 751.27 km/mol at 5285.84 cm⁻¹, indicating stable hydrogen bonding . Include spectral baselines and solvent subtraction to minimize artifacts.
Advanced Research Questions
Q. How can computational models optimize this compound’s inhibitory activity against emerging coronavirus variants?
Apply molecular dynamics (MD) simulations to assess this compound’s flexibility in binding mutated TMH residues (e.g., Tyr160Ala). Calculate binding free energies (ΔG) using the MM-PBSA method. Compare with experimental IC₅₀ shifts. For example, if a variant reduces ΔG by 2 kcal/mol, predict a 10-fold IC₅₀ increase. Validate predictions with in vitro assays on pseudotyped viruses. Use frameworks like PICO to define population (SARS-CoV-2 variants), intervention (this compound analogs), and outcomes (ΔIC₅₀) .
Q. What methodologies resolve contradictions in this compound’s efficacy across different coronavirus strains?
Conduct meta-analyses of published IC₅₀ values (e.g., SARS-CoV vs. MERS-CoV) using random-effects models to account for heterogeneity. Stratify data by assay type (e.g., cell-free vs. cell-based) and helicase isoforms. For conflicting results, perform head-to-head comparisons under standardized conditions. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies . Example: If this compound shows lower efficacy in cell-based assays, investigate off-target interactions via proteome-wide affinity profiling .
Q. How can researchers design a study to compare this compound with other ATPase inhibitors (e.g., NSC 158362) in terms of thermodynamic stability?
Use isothermal titration calorimetry (ITC) to measure binding enthalpies (ΔH) and entropy changes (ΔS) for this compound and comparators. For instance, this compound’s ΔG of -9.2 kcal/mol (from MD simulations) can be contrasted with NSC 158362’s ΔG of -8.5 kcal/mol . Pair this with hydrogen-bond occupancy analysis from MD trajectories (e.g., 85% occupancy for this compound vs. 72% for NSC 158362). Apply ANOVA to assess significance (p < 0.05) and adjust for multiple comparisons .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (four-parameter logistic model) to fit dose-response curves. Report Hill slopes to assess cooperativity. For IC₅₀ comparisons between groups, apply an extra sum-of-squares F-test. If data is heteroscedastic, use weighted regression. Example: A Hill slope of 1.2 ± 0.1 for this compound suggests non-cooperative binding . Include 95% confidence intervals for IC₅₀ values in publications .
Q. How should researchers address variability in IR spectral data when characterizing this compound-TMH interactions?
Normalize spectra to internal standards (e.g., 1650 cm⁻¹ amide I band). Use principal component analysis (PCA) to distinguish spectral shifts caused by binding (>50 cm⁻¹) from noise (<5 cm⁻¹). For quantitative comparisons, integrate peak areas (e.g., 751.27 km/mol for this compound vs. 752.09 km/mol for JMF 1586) and apply t-tests with Bonferroni correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
